molecular formula C13H14ClNO2 B14614082 (3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone CAS No. 57269-00-8

(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone

Cat. No.: B14614082
CAS No.: 57269-00-8
M. Wt: 251.71 g/mol
InChI Key: MIRZZLALQFAKMH-PHIMTYICSA-N
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Description

(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone is a complex organic compound with a unique structure that combines a chlorinated phenyl group with a tetrahydrofuro-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuro-Pyrrol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrofuro-pyrrol ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate formed in the previous step.

    Final Assembly: The final step involves the coupling of the chlorophenyl group with the tetrahydrofuro-pyrrol ring system to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:

    Batch Processing: Involves the sequential addition of reactants in a controlled environment.

    Continuous Flow Processing: A more efficient method where reactants are continuously fed into a reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone: shares structural similarities with other compounds that contain chlorophenyl and tetrahydrofuro-pyrrol moieties.

    Analogous Compounds: Compounds with similar ring systems but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

57269-00-8

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H14ClNO2/c14-12-3-1-2-9(4-12)13(16)15-5-10-7-17-8-11(10)6-15/h1-4,10-11H,5-8H2/t10-,11+

InChI Key

MIRZZLALQFAKMH-PHIMTYICSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1C2COCC2CN1C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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